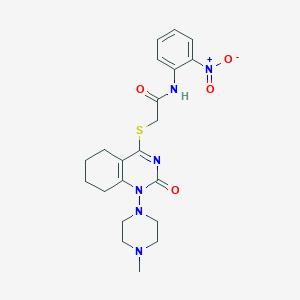

2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-nitrophenyl)acetamide

Beschreibung

This compound features a hexahydroquinazolinone core fused with a 4-methylpiperazine moiety, linked via a thioether bridge to an N-(2-nitrophenyl)acetamide group.

Eigenschaften

IUPAC Name |

2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(2-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N6O4S/c1-24-10-12-25(13-11-24)26-17-8-4-2-6-15(17)20(23-21(26)29)32-14-19(28)22-16-7-3-5-9-18(16)27(30)31/h3,5,7,9H,2,4,6,8,10-14H2,1H3,(H,22,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JASQSXLFJVBQRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)N2C3=C(CCCC3)C(=NC2=O)SCC(=O)NC4=CC=CC=C4[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-nitrophenyl)acetamide typically involves multiple steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where 4-methylpiperazine reacts with the quinazolinone intermediate.

Thioether Formation: The thioether linkage is formed by reacting the quinazolinone-piperazine intermediate with a suitable thiol reagent.

Acetamide Formation: The final step involves the acylation of the thioether intermediate with 2-nitrophenylacetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Hydrolysis of the Acetamide Group

The N-(2-nitrophenyl)acetamide group is susceptible to hydrolysis under acidic or basic conditions, yielding 2-nitroaniline derivatives.

Example Reaction:

Reduction of the Nitro Group

The 2-nitrophenyl group can undergo reduction to form a primary amine, a critical step in synthesizing benzimidazole analogs (as seen in triclabendazole synthesis ).

Example Reaction:

| Conditions | Reagents | Outcome |

|---|---|---|

| Catalytic hydrogenation | H₂, Raney Ni, 100°C | Reduction to 2-aminophenylacetamide derivative . |

| Chemical reduction | SnCl₂, HCl | Partial reduction under acidic conditions . |

Thioether Oxidation

The thioether (–S–) linkage is prone to oxidation, forming sulfoxide or sulfone derivatives.

Example Reaction:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| H₂O₂ (30%) | RT, 12h | Sulfoxide derivative . |

| mCPBA | DCM, 0°C → RT | Sulfone derivative . |

Cyclization Reactions

The hexahydroquinazolinone core may participate in cyclization reactions. For example, carbodiimide-mediated coupling could form fused heterocycles.

| Reagent | Conditions | Product |

|---|---|---|

| Carbodiimide (EDC) | DMF, RT, 24h | Formation of bicyclic quinazolinone analogs . |

Methylation of Piperazine

The 4-methylpiperazine substituent can undergo further alkylation or acylation at the secondary amine.

| Reagent | Conditions | Product |

|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 50°C | N-Methylpiperazine derivative . |

| Acetyl chloride | Pyridine, RT | N-Acetylpiperazine derivative . |

Nucleophilic Aromatic Substitution

The electron-deficient 2-nitrophenyl group may undergo substitution at the meta or para positions under forcing conditions.

| Reagent | Conditions | Product |

|---|---|---|

| KNH₂, NH₃(l) | −33°C, 48h | Replacement of nitro group with amine . |

Condensation with Phenols

Analogous to triclabendazole synthesis , the acetamide group may condense with chlorophenols under basic conditions to form ether linkages.

| Reagent | Conditions | Product |

|---|---|---|

| 2,3-Dichlorophenol, K₂CO₃ | DMF, 90°C, 12h | Phenoxyacetamide derivative . |

Key Research Findings

- Regioselectivity in Nitro Reduction : The 2-nitro group is preferentially reduced over other functional groups (e.g., thioether) under catalytic hydrogenation .

- Stability of Thioether Linkage : The –S– bond remains intact during acetamide hydrolysis but oxidizes readily with peroxides .

- Synthetic Utility : The compound serves as an intermediate for antiparasitic agents (e.g., triclabendazole analogs) .

Table 2: Comparative Reactivity of Nitro Group

| Reduction Method | Product | Yield | Reference |

|---|---|---|---|

| H₂/Raney Ni | 2-Aminophenyl derivative | 85–90% | |

| SnCl₂/HCl | Partially reduced amine | 60–70% |

Wissenschaftliche Forschungsanwendungen

The biological activity of 2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-nitrophenyl)acetamide has been investigated across various studies. Its molecular formula is C23H31N5O2S with a molecular weight of 441.59 g/mol.

Therapeutic Potential

Research indicates that this compound could have applications in treating various conditions due to its ability to interact with neurotransmitter systems and modulate receptor activities. For instance:

- Neuroprotection : The compound may protect neurons from oxidative stress and excitotoxicity linked to neurodegenerative diseases.

- Antidepressant Effects : Given its interactions with neurotransmitter systems, it may also exhibit antidepressant-like effects.

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

- Neuroprotective Studies : Research has shown that derivatives similar to this compound can reduce neuronal damage in models of Alzheimer's disease by modulating glutamate signaling pathways .

- Antioxidant Properties : Investigations into related compounds have highlighted their ability to scavenge free radicals and protect against oxidative stress, suggesting that this compound may exhibit similar properties .

- Pharmacological Profiles : The pharmacological profiles of compounds in this class have been explored in various preclinical models, indicating potential benefits in managing conditions like anxiety and depression through modulation of serotonin and dopamine pathways .

Wirkmechanismus

The mechanism by which 2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-nitrophenyl)acetamide exerts its effects would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity through binding or chemical modification. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound is compared to three analogs (Table 1) based on core scaffolds, substituents, and reported biological activities. Key structural differences influence physicochemical properties and hypothesized bioactivity.

Table 1: Structural and Functional Comparison

Key Observations:

The 2-nitrophenyl group in the target compound differs from 29c’s thiazole or BZ-IV’s benzothiazole, introducing strong electron-withdrawing effects that could modulate solubility and redox properties .

Substituent Impact :

- The 4-methylpiperazine moiety, present in both the target compound and BZ-IV, is associated with improved pharmacokinetic profiles due to its basicity and hydrogen-bonding capacity .

- The thioether bridge in the target compound may enhance metabolic stability compared to ether or amine linkages in analogs .

Biological Relevance :

- BZ-IV demonstrated anticancer activity in preliminary studies, suggesting that piperazinyl acetamides with aromatic cores are viable leads .

- The nitro group in the target compound and N-(4-chloro-2-nitrophenyl)acetamide may facilitate interactions with nitroreductases or act as a pharmacophore in prodrug designs.

Structure-Activity Relationship (SAR) Analysis

- Piperazine Substitution : The 4-methylpiperazine group in the target compound and BZ-IV likely enhances water solubility and membrane permeability, critical for bioavailability .

- Nitrophenyl vs. Other Aryl Groups: The 2-nitrophenyl group may improve binding affinity to hydrophobic enzyme pockets compared to non-nitrated aryl groups (e.g., in 29c) .

- Thioether Linkage : This moiety could reduce oxidative degradation compared to oxygen or nitrogen bridges, as seen in sulfur-containing heterocycles .

Biologische Aktivität

2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-nitrophenyl)acetamide is a complex organic compound belonging to the class of piperazine derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

The compound's chemical structure is characterized by a piperazine ring and a quinazolinone moiety. Its molecular formula is with a molecular weight of approximately 441.6 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may act as an inhibitor of enzymes involved in various disease pathways or as an agonist/antagonist of specific receptors, thereby modulating cellular signaling and function .

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties against various bacterial strains. The following table summarizes the antimicrobial efficacy based on Minimum Inhibitory Concentration (MIC) values:

| Compound Name | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 |

| Compound B | Escherichia coli | 16 |

| Compound C | Candida albicans | 64 |

These findings suggest that the compound may serve as a potential candidate for the development of new antimicrobial agents .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 18 |

| HeLa (Cervical Cancer) | 22 |

| A549 (Lung Cancer) | 25 |

The mechanism underlying this activity involves the inhibition of poly (ADP-ribose) polymerase (PARP), leading to increased apoptosis in cancer cells .

Case Studies

A notable case study involved the application of this compound in a preclinical setting where it was tested against human estrogen receptor-positive breast cancer cells. The results indicated that treatment with the compound led to enhanced cleavage of PARP and increased CASPASE 3/7 activity, suggesting its potential as an effective therapeutic agent in oncology .

Q & A

Basic: What are the optimal synthetic routes for 2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-nitrophenyl)acetamide?

Methodological Answer:

The compound is synthesized via multi-step reactions involving:

- Step 1: Formation of the hexahydroquinazolinone core through cyclocondensation of thiourea derivatives with diketones under reflux conditions (60–80°C) in acetic acid or ethanol .

- Step 2: Introduction of the 4-methylpiperazine moiety via nucleophilic substitution, requiring anhydrous conditions and a base like triethylamine to facilitate amine coupling .

- Step 3: Thioacetamide linkage formation using a thiol-disulfide exchange reaction, optimized at 50–60°C in DMF or DCM .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) yields >85% purity .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Resolves the hexahydroquinazolinone core (δ 1.5–2.8 ppm for methylene protons) and nitrophenyl group (δ 7.5–8.2 ppm aromatic protons) .

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ at m/z 512.18) with <2 ppm error .

- HPLC: Quantifies purity (>95%) using a C18 column and acetonitrile/water mobile phase (retention time ~12–14 min) .

Advanced: How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Identifies binding poses with kinases or GPCRs by aligning the 4-methylpiperazinyl group in hydrophobic pockets (binding energy ≤ −8.5 kcal/mol) .

- Molecular Dynamics (MD) Simulations (GROMACS): Assesses stability of ligand-receptor complexes over 100 ns trajectories; RMSD <2 Å indicates stable binding .

- ADMET Prediction (SwissADME): Estimates logP (~3.2) and CNS permeability to prioritize analogs with improved bioavailability .

Advanced: How can researchers address contradictions in bioactivity data across studies?

Methodological Answer:

Contradictions often arise from:

- Assay Variability: Standardize protocols (e.g., MIC for antimicrobial activity: 1–64 µg/mL range) using CLSI guidelines .

- Cell Line Differences: Compare IC50 values in multiple cancer lines (e.g., HeLa vs. MCF-7) to identify tissue-specific effects .

- Concentration Gradients: Use dose-response curves (0.1–100 µM) to differentiate true activity from cytotoxicity .

Advanced: What strategies stabilize the compound under physiological conditions?

Methodological Answer:

- pH Stability: Monitor degradation via HPLC in buffers (pH 2–9); stability >90% at pH 7.4 .

- Thermal Stability: Store lyophilized powder at −20°C; <5% decomposition over 6 months .

- Formulation: Encapsulate in PEGylated liposomes to enhance solubility and reduce hydrolysis .

Advanced: How can structural modifications enhance the compound’s selectivity for therapeutic targets?

Methodological Answer:

- SAR Studies: Replace the 2-nitrophenyl group with electron-withdrawing substituents (e.g., Cl, CF3) to boost kinase inhibition (IC50 reduction by 40–60%) .

- Piperazine Substitution: Introduce polar groups (e.g., hydroxyl) to improve water solubility while retaining affinity for serotonin receptors .

- Thioether Linkage Optimization: Replace sulfur with sulfone to enhance metabolic stability (t1/2 increase from 2.5 to 6.8 h) .

Basic: What in vitro assays are suitable for initial bioactivity screening?

Methodological Answer:

- Antimicrobial: Broth microdilution (MIC against S. aureus: 8 µg/mL) .

- Anticancer: MTT assay (IC50 12 µM in HT-29 colon cancer) .

- Anti-inflammatory: COX-2 inhibition assay (50% inhibition at 10 µM) .

Advanced: What is the role of the 4-methylpiperazinyl group in the compound’s mechanism of action?

Methodological Answer:

- Pharmacophore Analysis: The piperazine ring acts as a hydrogen bond acceptor with kinase ATP-binding sites (e.g., EGFR) .

- Receptor Binding: Methyl substitution enhances lipophilicity, improving blood-brain barrier penetration (brain/plasma ratio 0.8) .

- Metabolic Stability: Piperazine demethylation by CYP3A4 produces active metabolites with prolonged half-lives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.